REACTION_CXSMILES
|
C1(N2CC[O:10]CC2)CCCCC=1.C(N(CC)CC)C.[C:20](Cl)(=[O:25])[CH2:21][CH:22]([CH3:24])[CH3:23].Cl.[C:28]1(C)[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>>[CH3:23][CH:22]([CH3:24])[CH2:21][C:20]([CH:29]1[CH2:30][CH2:31][CH2:32][CH2:33][C:28]1=[O:10])=[O:25]
|
Name
|
|
Quantity
|
82.64 g
|
Type
|
reactant
|
Smiles
|
C1(=CCCCC1)N1CCOCC1
|
Name
|
|
Quantity
|
71.34 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
85.01 g
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)(=O)Cl
|
Name
|
|
Quantity
|
166 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
760 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Compound IVd is obtained in 90% yield as a pale yellow liquid
|
Name
|
|
Type
|
|
Smiles
|
CC(CC(=O)C1C(CCCC1)=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |